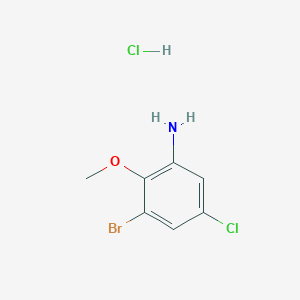![molecular formula C13H17N3OS B2791265 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline CAS No. 854764-37-7](/img/structure/B2791265.png)
4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline is an intriguing compound that has caught the attention of chemists and researchers for its unique structural properties and potential applications. This compound is characterized by the presence of an aniline group attached to an imidazole ring, with a methanesulfinyl linkage. Its distinctive structure provides it with interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline typically involves several key steps:
Formation of the Imidazole Ring: : Starting from commercially available precursors, the imidazole ring can be constructed through cyclization reactions.
Attachment of the Propyl Group: : Alkylation reactions introduce the propyl group onto the imidazole ring.
Methanesulfinyl Linkage Formation: : Introduction of the methanesulfinyl group is usually achieved through sulfoxidation reactions under controlled conditions.
Coupling with Aniline: : Finally, the aniline moiety is introduced through coupling reactions, often using catalysts to ensure the desired stereochemistry.
Industrial Production Methods: : On an industrial scale, production involves similar steps but with optimizations to increase yield and purity. Large-scale reactions are often carried out in continuous flow reactors, utilizing robust catalysts and optimized reaction conditions to achieve high efficiency.
化学反応の分析
Types of Reactions: : 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be further oxidized to form sulfone derivatives.
Reduction: : Reduction reactions can target the sulfoxide group to yield thioethers.
Substitution: : The imidazole and aniline rings are reactive sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) facilitate various substitution reactions.
Major Products: : The reactions result in a diverse array of products, such as sulfone derivatives from oxidation, thioethers from reduction, and various substituted imidazole and aniline derivatives from substitution reactions.
科学的研究の応用
In Chemistry: : The compound serves as a building block for synthesizing more complex molecules. It is used in the development of new materials and catalysts.
In Biology and Medicine: : In biological research, it is explored for its potential as a pharmaceutical lead compound due to its biological activity. It exhibits promising effects in enzyme inhibition and receptor modulation.
In Industry: : Industrial applications include its use as an intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. It also finds use in material sciences for developing novel polymers and coatings.
作用機序
The exact mechanism of action of 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline varies depending on its application:
In Biological Systems: : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Molecular Targets and Pathways: : It often targets pathways involving oxidative stress or enzyme inhibition, contributing to its therapeutic effects.
類似化合物との比較
Compared to other imidazole derivatives, 4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline stands out for its unique methanesulfinyl linkage. This feature enhances its stability and reactivity, distinguishing it from other similar compounds. Notable similar compounds include:
4-(1H-imidazol-5-yl)aniline: : Lacks the sulfoxide group, resulting in different reactivity and biological properties.
4-[(R)-(1-propyl-1H-imidazol-5-yl)thio]aniline: : Has a thioether linkage instead of a sulfoxide, altering its chemical behavior.
Feel free to dive deeper into any specific section!
特性
IUPAC Name |
4-[(R)-(3-propylimidazol-4-yl)methylsulfinyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRLSBRGMJDHW-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC=C1C[S@@](=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2791188.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2791195.png)
![N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2791198.png)

![3-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791200.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one](/img/structure/B2791201.png)


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2791205.png)
